molecular formula C19H20F3N3O6 B2996229 Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate CAS No. 303997-12-8

Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate

Cat. No.: B2996229
CAS No.: 303997-12-8
M. Wt: 443.379
InChI Key: MMVKZQHTGUPTCC-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C19H20F3N3O6 and its molecular weight is 443.379. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Methodologies Research on related compounds demonstrates advancements in organic synthesis, showcasing the preparation of various heterocyclic compounds. For instance, Albreht et al. (2009) explored transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting methods for introducing diverse substituents into heterocyclic frameworks (Alen Albreht, Uroš Uršič, J. Svete, & B. Stanovnik, 2009). Similarly, Nagra et al. (1985) reported on the novel synthesis of acyl cyanides from diethyl phosphorocyanidate and imidazole carboxylic acids, demonstrating the utility of these reactions in synthesizing complex molecules (B. S. Nagra, G. Shaw, & D. H. Robinson, 1985).

Structural Analysis and Characterization The structural analysis of related compounds often involves detailed crystallography and molecular modeling studies. For example, Liu et al. (2012) detailed the crystal structure of Dabigatran etexilate tetrahydrate, providing insights into the molecular conformation and hydrogen bonding patterns that could be relevant for understanding the structural characteristics of similar compounds (Hong-qiang Liu, Weigang Zhang, Zhi-qiang Cai, Wei-Ren Xu, & Xiu-ping Shen, 2012).

Potential Pharmacological Applications While specific pharmacological applications for the compound are not directly reported, research into structurally similar compounds has identified potential anti-tumor activities. Nassar et al. (2015) synthesized novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, evaluating their anti-tumor agents' efficacy. Such studies suggest the broader relevance of related compound syntheses in developing pharmacologically active molecules (I. Nassar, S. R. Atta-Allah, & A. S. H. Elgazwy, 2015).

Properties

IUPAC Name

ethyl 5-[(E)-dimethylaminomethylideneamino]-3-[2-[3-(trifluoromethyl)benzoyl]oxyethoxy]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O6/c1-4-28-18(27)14-15(23-11-25(2)3)31-24-16(14)29-8-9-30-17(26)12-6-5-7-13(10-12)19(20,21)22/h5-7,10-11H,4,8-9H2,1-3H3/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVKZQHTGUPTCC-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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